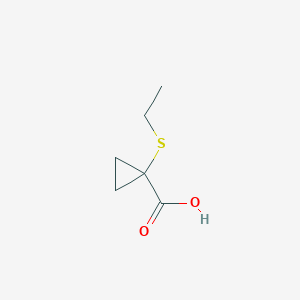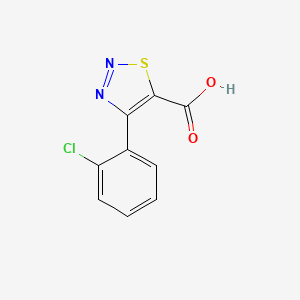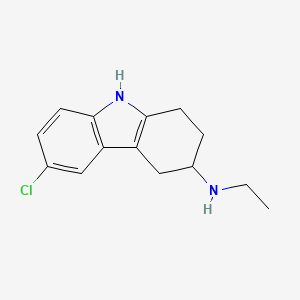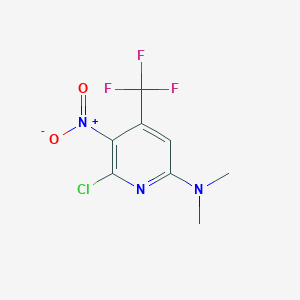
(6-Chloro-5-nitro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine
Übersicht
Beschreibung
(6-Chloro-5-nitro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine, also known as 6-CN-TFP, is an organofluorine compound that has a wide range of applications in scientific research. It is a versatile organic compound with a unique structure and properties, which make it useful for a variety of purposes. 6-CN-TFP has been used in various areas of scientific research, including biochemistry, pharmacology, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Ruthenium Nitrosyl Complexes
Ruthenium nitrosyl complexes featuring a nitrogen-rich ligand framework exhibit significant implications for electronic structure and reactivity, particularly in photorelease and scavenging of nitric oxide (NO). The study by Giri et al. (2020) reveals how these complexes facilitate photocleavage of the Ru–NO bond, allowing for controlled release of NO, a molecule of substantial biological relevance, particularly in signaling pathways. The specific interaction and coordination modes of NO within these complexes provide insights into their potential application in NO delivery systems or sensors, showcasing a novel application area for such nitrogen-rich ligand-based complexes (Giri et al., 2020).
Fluorinated Polyamides
Research on fluorinated ortho-linked polyamides derived from non-coplanar structures, like 1,1′-thiobis(2-naphthol), explores the synthesis and characterization of materials with inherent high-performance properties. Shockravi et al. (2011) demonstrate how these polymers exhibit outstanding solubility, thermal stability, and optical properties due to the incorporation of bulky trifluoromethyl and naphthyl substituents. This highlights the compound's role in the development of advanced materials with potential applications in electronics, coatings, and as part of composite materials due to their low refractive indices and high glass-transition temperatures (Shockravi et al., 2011).
Antiprotozoal Activity
The synthesis and antiprotozoal activity study of pyridine thioaryl ethers by Fetisov et al. (2021) illustrate the application of chloro- and nitropyridine derivatives in medicinal chemistry. This study indicates that modifications to the pyridine nucleus, such as the introduction of sulfur-containing derivatives, significantly enhance antiprotozoal activity. The strategic functionalization of the pyridine ring, demonstrated in this research, underlines the compound's versatility in drug development, particularly in the synthesis of compounds with potent biological activities (Fetisov et al., 2021).
Synthesis of Functionalized Pyrazolo[3,4-b]pyridines
The work by Gunasekaran et al. (2014) on l-proline-catalyzed domino reactions underscores the compound's role in organic synthesis, particularly in the construction of highly functionalized pyrazolo[3,4-b]pyridines. This showcases a green chemistry approach to synthesizing nitrogen-containing heterocycles, which are crucial frameworks in pharmaceuticals and agrochemicals. The study highlights the compound's utility in facilitating complex transformations that are efficient, selective, and environmentally friendly (Gunasekaran et al., 2014).
Eigenschaften
IUPAC Name |
6-chloro-N,N-dimethyl-5-nitro-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3O2/c1-14(2)5-3-4(8(10,11)12)6(15(16)17)7(9)13-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSYEVKBJVNWOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C(=C1)C(F)(F)F)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-5-nitro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



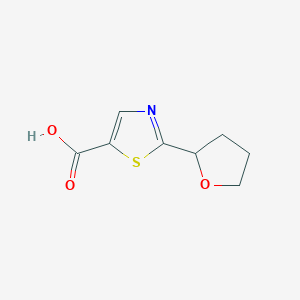
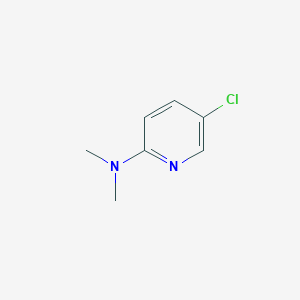
![2,3-Dihydrospiro[indene-1,2'-morpholine]](/img/structure/B1425396.png)
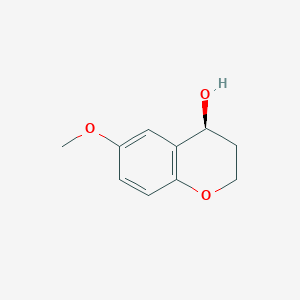
![7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1425401.png)
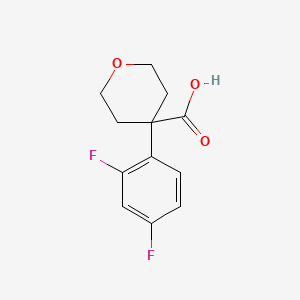
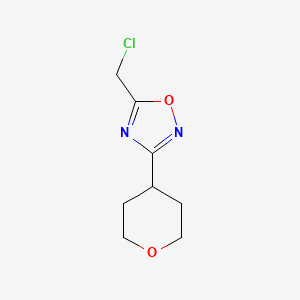
![3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid](/img/structure/B1425407.png)
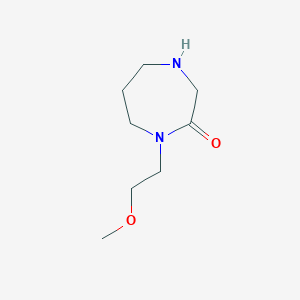
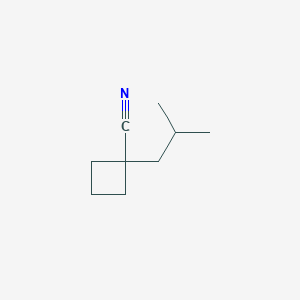
![2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425412.png)
